molecular formula C23H24BrO2P B1301942 (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide CAS No. 86608-70-0

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide

Cat. No.: B1301942
CAS No.: 86608-70-0
M. Wt: 443.3 g/mol
InChI Key: ZCJKBPSRKLHANV-UHFFFAOYSA-M
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Description

“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C23H24BrO2P . It has a molecular weight of 443.32 g/mol . This compound is used as a reactant for Wittig olefination .


Synthesis Analysis

The synthesis of “this compound” involves the generation of the ‘nonstabilized’ ylide (1,3-dioxolan-2-ylmethylene)triphenylphosphorane for Wittig alkenation .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string [Br-].C1COC(CCP+(c3ccccc3)c4ccccc4)O1 .


Chemical Reactions Analysis

“this compound” is used as a reactant for Wittig olefination . It is also used in the preparation of ligands for histamine receptor binding with H3/H4 subtype selectivity and in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake .


Physical and Chemical Properties Analysis

It has a melting point of 144-146 °C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Building Blocks for Macrocycle Synthesis : This compound has been utilized as a key building block in the synthesis of macrocyclic moieties, particularly in the construction of the cytochalasins A, B, and F, as well as deoxaphomin, proxiphomin, and protophomin (Wallach et al., 1984).

  • Wittig Reaction in Vinylogation : It plays a significant role in the Wittig-type reaction, effectively transforming aldehydes into allylic dioxolanes. This application is crucial in synthesizing various organic compounds, particularly in the field of aromatic aldehydes (Daubresse et al., 1998).

  • Corrosion Inhibition Research : The compound has been studied for its potential as a corrosion inhibitor. Research in this area focuses on understanding the relationship between its structure and corrosion inhibition efficiency, particularly for metals like zinc (Xia Ming, 2003).

  • Synthetic Chemistry : It's used in various synthetic chemistry applications, such as the efficient preparation of specific retinal derivatives and the study of nucleophilic substitution in glycerol derivatives (Dawadi et al., 2011; Aneja & Davies, 1974).

Biological and Pharmacological Research

  • Antitumor Properties : Some derivatives of this compound have shown significant antitumor activity, particularly in models like P-388 lymphocytic leukemia. This highlights its potential utility in developing new antitumor agents (Dubois et al., 1978).

Safety and Hazards

“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” finds applications as a reactant for Wittig olefination . It is used in the preparation of ligands for histamine receptor binding with H3/H4 subtype selectivity . It is also used in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake . These applications suggest potential future directions in the fields of organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in Wittig olefination reactions where it introduces a 1,3-dioxolane moiety . This compound interacts with various enzymes and proteins, including those involved in histamine receptor binding and phosphodiesterase-4 inhibition . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways. Additionally, this compound can alter cellular metabolism by inhibiting or activating specific enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby inhibiting or activating their functions . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of cellular pathways and processes, leading to the observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or receptors . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. This compound has been shown to influence pathways related to energy metabolism, lipid synthesis, and inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall efficacy in biochemical and cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular pathways and processes.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJKBPSRKLHANV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888675
Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86608-70-0
Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, (2-(1,3-dioxolan-2-yl)ethyl)triphenyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide
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Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Synthesis routes and methods

Procedure details

A solution of 25 g. (0.138 mmole) of 2-(2-bromoethyl)-1,3-dioxolane and 36.2 g. (0.138 mmole) of triphenylphosphine in 30 ml. of toluene was heated at 100° C. for 18 hours. The reaction was cooled to yield two phases. The toluene phase was decanted and the oil remaining crystalized at -78° C. in ethyl acetate. Decantation of the ethyl acetate and warming of the crystals to room temperature gave an oil. The oil was dried under vacuum (0.05 torr) at 100° C. for 16 hours to yield 15 g. (27%) of the title compound as a solid glass which was ground to a powder.
Quantity
0.138 mmol
Type
reactant
Reaction Step One
Quantity
0.138 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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